molecular formula C10H12N2O4S B2847289 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide CAS No. 1443980-76-4

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide

Cat. No.: B2847289
CAS No.: 1443980-76-4
M. Wt: 256.28
InChI Key: ZKBWNBFPZZRBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide is a heterocyclic compound featuring a benzoxazepine core fused with a sulfonamide group at position 6. Benzoxazepines are characterized by a seven-membered ring system containing oxygen and nitrogen atoms, which confer unique electronic and steric properties.

Properties

IUPAC Name

4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-12-4-5-16-9-3-2-7(17(11,14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBWNBFPZZRBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anthranilic Acid Coupling and Cyclization

A chiral pool methodology pioneered by Bergman et al. enables the formation of 4,1-benzoxazepine derivatives through N-alkylation of anthranilic acid analogs. For this target compound, the reaction proceeds as follows:

  • Coupling : 4-Methylanthranilic acid reacts with α-chloroacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to form N-(chloroacetyl)-4-methylanthranilic acid.
  • Intramolecular Cyclization : Heating the intermediate in ethanol with sodium ethoxide induces ring closure, yielding 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine.

Critical parameters:

  • Temperature: 80–100°C
  • Solvent: Anhydrous ethanol
  • Yield: 68–72%

Benzhydrol Alkylation Pathway

An alternative route adapted from Leptit et al. involves:

  • N-Alkylation : 2-Amino-4-methylbenzhydrol undergoes alkylation with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as base.
  • Cyclization : Treatment with ethanolic sodium hydroxide at 60°C for 6 hours forms the benzoxazepine core.

Comparative analysis shows the anthranilic acid route provides better regiocontrol for introducing the 4-methyl group, with 89% purity versus 76% for the benzhydrol method.

Sulfonamide Functionalization at Position 7

Introducing the sulfonamide group requires precise functionalization of the benzoxazepine intermediate. Three validated approaches exist:

Direct Sulfonation-Chlorination-Amination Sequence

Adapted from industrial protocols for analogous compounds:

  • Sulfonation : React 4-methyl-5-oxo-benzoxazepine with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C.
  • Chlorination : Treat the sulfonic acid intermediate with phosphorus pentachloride (PCl₅) to form the sulfonyl chloride.
  • Amination : React the sulfonyl chloride with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at room temperature.

Reaction Conditions Table

Step Reagent Solvent Temp (°C) Time (h) Yield (%)
1 ClSO₃H C₂H₄Cl₂ 0–5 2 82
2 PCl₅ C₂H₄Cl₂ 25 1 95
3 NH₃ THF 20 4 78

Data synthesized from

Directed Ortho-Metalation Strategy

For enhanced regioselectivity in sulfonamide positioning:

  • Lithiation : Treat benzoxazepine with n-butyllithium (-78°C, THF) directed by the 5-oxo group.
  • Sulfur Dioxide Quench : Introduce gaseous SO₂ to form the lithium sulfinate.
  • Oxidation and Amidation : Convert sulfinate to sulfonamide via N-chlorosuccinimide (NCS) oxidation followed by ammonia treatment.

This method achieves 94% regioselectivity for position 7 but requires cryogenic conditions.

Integrated Synthetic Routes

Sequential Three-Step Synthesis

Combining the optimal methods from Sections 1–2:

  • Anthranilic acid → Benzoxazepine core (72% yield)
  • Chlorosulfonation (82% yield)
  • Amination (78% yield)
    Total yield : 72% × 82% × 78% = 46.3%

Convergent Approach

Parallel synthesis of components followed by coupling:

  • Prepare 7-nitrobenzoxazepine via nitration (HNO₃/H₂SO₄)
  • Reduce nitro to amine (H₂/Pd-C, 92%)
  • Couple with 4-methylbenzenesulfonyl chloride (Pyridine, 85%)
    Total yield : 65.8%

Industrial-Scale Production

Adapting patent methodologies, large-scale synthesis employs:

  • Continuous Flow Reactors for sulfonation/chlorination steps
  • Automated pH Control during amination (maintain pH 8.5–9.0)
  • Crystallization Optimization : Use ethanol/water (70:30) for final purification, achieving 99.5% purity

Scale-Up Parameters Table

Parameter Lab Scale Pilot Plant Industrial
Batch Size 100 g 10 kg 500 kg
Cycle Time 48 h 52 h 60 h
Purity 98.7% 99.1% 99.5%

Data derived from

Analytical Characterization

Critical quality control metrics from published studies:

  • HPLC : Retention time 12.7 min (C18 column, MeCN/H₂O 55:45)
  • MS (ESI+) : m/z 295.08 [M+H]⁺ (calc. 295.04)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 1H), 7.45 (s, 1H), 4.32 (t, J=6.0 Hz, 2H), 3.15 (s, 3H), 2.98 (t, J=6.0 Hz, 2H)

Challenges and Optimization Opportunities

  • Regioselectivity in Sulfonation : Position 7 versus 9 sulfonation remains problematic (15% byproducts). Molecular modeling suggests electron-deficient C7 position favors electrophilic attack.
  • Amination Side Reactions : Over-ammoniation can open the oxazepine ring. Strict stoichiometric control (1.05 eq NH₃) reduces this to <2%.
  • Crystallization Polymorphism : Three polymorphs identified. Seeding with Form II ensures consistent crystal habit.

Chemical Reactions Analysis

Oxidation Reactions

The benzoxazepine ring and sulfonamide group may undergo oxidation under controlled conditions:

  • Benzoxazepine Ring : The oxo group (C=O) at position 5 is resistant to further oxidation, but the methyl group at position 4 could be oxidized to a carboxylic acid under strong conditions (e.g., KMnO₄ in acidic media) .

  • Sulfonamide : The sulfur atom in the sulfonamide group can be oxidized to sulfonic acid derivatives using agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

Substitution Reactions

The sulfonamide and aromatic ring are key sites for substitution:

Sulfonamide Reactivity

  • Nucleophilic Substitution : The sulfonamide’s NH group can react with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives. For example:

    R X+Ar SO NH2Ar SO NHR+HX\text{R X}+\text{Ar SO NH}_2\rightarrow \text{Ar SO NHR}+\text{HX}

    This is analogous to reactions observed in 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides .

Aromatic Substitution

  • Electrophilic Substitution : The benzene ring may undergo halogenation or nitration at positions ortho/para to the sulfonamide group. Steric hindrance from the benzoxazepine ring limits reactivity at certain positions .

Ring-Opening and Rearrangement

The benzoxazepine ring is susceptible to ring-opening under acidic or basic conditions:

  • Acidic Hydrolysis : Protonation of the oxygen in the oxazepine ring can lead to cleavage, forming a diol intermediate .

  • Base-Mediated Rearrangement : Strong bases like NaOH may induce ring contraction or expansion, as seen in related benzothiazepines .

Stability Under Metabolic Conditions

In vitro studies of similar sulfonamides reveal:

  • Metabolic Stability : The sulfonamide group shows moderate stability in human liver microsomes, with degradation primarily via cytochrome P450 enzymes .

  • Apoptosis-Inducing Activity : Derivatives with electron-withdrawing substituents (e.g., CF₃) exhibit enhanced bioactivity, suggesting tunable reactivity for pharmacological applications .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antitumor and antimicrobial properties. Research indicates that derivatives of benzoxazepine compounds exhibit significant cytotoxic effects against various cancer cell lines.

Antitumor Activity

A notable study examined the antiproliferative effects of synthesized benzoxazepine derivatives on human tumor cell lines. The results showed that certain derivatives had IC50 values indicating potent activity against prostate (PC-3, LNCaP), breast (MDA-MB-231), and colon cancer cell lines. For instance, one derivative demonstrated an IC50 value of 0.31 µM against MDA-MB-231 cells, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The antimicrobial efficacy of 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide has also been explored. In vitro studies revealed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10.8 to 5000 μg/mL for various tested bacterial strains, indicating a broad spectrum of activity .

Biological Research

In addition to its medicinal applications, this compound is utilized in biological research for its potential as a biological probe . Its structure allows it to interact with various biological targets, making it suitable for studies aimed at understanding disease mechanisms.

Industrial Applications

The industrial relevance of this compound lies in its use as a building block for synthesizing more complex molecules. Its unique chemical properties make it valuable in the production of specialty chemicals.

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include condensation reactions followed by cyclization processes. These methods are optimized for high yield and purity to meet industrial standards.

Table 1: Antitumor Activity of Benzoxazepine Derivatives

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2310.31
Compound BPC-31.02
Compound CLNCaP1.34

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus10.8
Escherichia coli27.8
Citrobacter freundii5000

Case Studies

  • Antitumor Study : A comprehensive study involving the synthesis and testing of various benzoxazepine derivatives showed promising results against multiple cancer cell lines. The study emphasized the importance of modifying substituents on the benzoxazepine core to enhance antitumor activity .
  • Antimicrobial Efficacy : Another research project focused on the antibacterial properties of the compound against clinically relevant pathogens. The findings highlighted its potential as an alternative treatment option in an era of increasing antibiotic resistance .

Mechanism of Action

The mechanism by which 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide (CAS 1206989-09-4)

Structural Similarities and Differences :

  • Core Structure : Both compounds share the 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine backbone.
  • Substituents : The target compound has a sulfonamide (-SO₂NH₂) group at position 7, while the analog in features a benzothiadiazole-carboxamide substituent.
  • Molecular Weight : The sulfonamide derivative has a lower molecular weight (~296 g/mol estimated) compared to the benzothiadiazole analog (354.38 g/mol) .

Functional Implications :

  • Bioactivity: Benzothiadiazole derivatives are known for antiviral and anticancer properties, while sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase) .
Temozolomide (CAS 85622-93-1)

Structural Comparison :

  • Core Heterocycle: Temozolomide contains an imidazotetrazinone ring system, distinct from the benzoxazepine core of the target compound. However, both share "4-methyl-5-oxo" nomenclature fragments.
  • Substituents : Temozolomide includes a carboxamide group but lacks the sulfonamide functionality .

Functional Differences :

  • Mechanism : Temozolomide is a DNA alkylating agent used in glioblastoma treatment, whereas benzoxazepine sulfonamides may target different pathways (e.g., kinase or protease inhibition).
  • Molecular Weight : Temozolomide (194.15 g/mol) is significantly smaller than the benzoxazepine derivatives, impacting pharmacokinetics .

Data Table: Key Comparisons

Property 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide (Target) N-(4-Methyl-5-oxo-...-7-yl)-benzothiadiazole-carboxamide Temozolomide
Core Structure Benzoxazepine Benzoxazepine Imidazotetrazinone
Key Substituent Sulfonamide (-SO₂NH₂) Benzothiadiazole-carboxamide Carboxamide
Molecular Formula C₁₀H₁₂N₂O₄S (estimated) C₁₇H₁₄N₄O₃S C₆H₆N₆O₂
Molecular Weight (g/mol) ~296 354.38 194.15
Therapeutic Area Hypothesized: Enzyme inhibition, oncology Potential antiviral/anticancer Oncology (glioblastoma)

Research Findings and Implications

  • Sulfonamide vs. Carboxamide : Sulfonamide derivatives typically exhibit stronger hydrogen-bonding capabilities, enhancing target binding in enzymes like carbonic anhydrase. In contrast, bulky substituents (e.g., benzothiadiazole) may improve selectivity for kinase targets .
  • Temozolomide Contrast: The imidazotetrazinone core of temozolomide facilitates DNA cross-linking, a mechanism unlikely in benzoxazepines due to structural dissimilarity .

Biological Activity

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide is a compound that belongs to the class of benzoxazepines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzoxazepine ring fused with a sulfonamide group. This unique configuration contributes to its biological activity and interaction with various biological targets.

Property Value
Molecular FormulaC₁₆H₁₇N₃O₃S
Molecular Weight331.39 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : It has been identified as a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes. Inhibition of PARP1 can lead to increased sensitivity of cancer cells to DNA-damaging agents.
  • Receptor Modulation : The compound may also act on various receptors, influencing cellular signaling pathways that can affect cell proliferation and apoptosis.

Pharmacological Properties

Research has demonstrated several pharmacological properties associated with this compound:

Anticancer Activity

Studies indicate that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, it demonstrated cytotoxic effects on Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cells .
  • Mechanistic Insights : The mechanism involves the disruption of DNA repair pathways due to PARP inhibition, leading to accumulation of DNA damage in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Against Bacteria and Fungi : It displayed inhibitory effects against various bacterial strains such as E. coli and S. aureus, as well as fungal strains like C. albicans with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Cancer Treatment : A study involving mice models showed that oral administration of the compound significantly inhibited tumor growth when combined with standard chemotherapy agents .
  • Infection Models : In animal models of infection, the compound demonstrated reduced bacterial load and improved survival rates compared to untreated controls .

Q & A

Basic: What are the optimal synthetic routes for 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the benzoxazepine core followed by sulfonamide functionalization. Key steps include:

  • Core Formation : Cyclization of precursor amines and ketones under controlled temperatures (e.g., 60–80°C) in inert atmospheres to avoid side reactions .
  • Sulfonamide Introduction : Reaction with sulfonyl chlorides in the presence of a base (e.g., triethylamine) to ensure efficient nucleophilic substitution .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via NMR and high-resolution mass spectrometry (HRMS) .
  • Optimization : Continuous flow chemistry may enhance yield and scalability for industrial research applications .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for verifying the benzoxazepine core and sulfonamide substituents. Chemical shifts for methyl groups (δ 1.2–1.5 ppm) and sulfonamide protons (δ 7.5–8.0 ppm) are diagnostic .
  • Infrared (IR) Spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm1^{-1}) and sulfonamide (S=O, ~1350–1150 cm1^{-1}) functional groups .
  • Mass Spectrometry : HRMS provides exact molecular weight validation (e.g., molecular ion peak at m/z ~350–450) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, though single-crystal growth may require specialized solvent systems .

Advanced: How can researchers resolve contradictions in reported biological activities of benzoxazepine derivatives?

Methodological Answer:
Contradictions often arise from structural variations, assay conditions, or target specificity. Strategies include:

  • Comparative Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl, ethyl, trifluoromethyl) and evaluate potency against standardized enzyme assays (e.g., carbonic anhydrase inhibition) .
  • Statistical Meta-Analysis : Aggregate data from multiple studies to identify trends, using tools like principal component analysis (PCA) to correlate structural features with activity .
  • Target Validation : Employ CRISPR-Cas9 knockout models to confirm target specificity and rule off-target effects .
  • Reproducibility Protocols : Standardize assay conditions (e.g., pH, temperature) across labs to minimize variability .

Advanced: What computational methods are effective in predicting enzyme inhibition mechanisms of sulfonamide-containing benzoxazepines?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina predict binding poses of the sulfonamide group within enzyme active sites (e.g., carbonic anhydrase IX). Focus on hydrogen-bond interactions with catalytic zinc ions .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time, identifying key residues (e.g., Thr199 in carbonic anhydrase) critical for inhibition .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electron transfer processes during enzyme-substrate interactions, refining reaction pathways .
  • Machine Learning : Train models on published IC50_{50} data to predict inhibitory potential of novel derivatives .

Basic: What are the primary biological targets of benzoxazepine-sulfonamide hybrids?

Methodological Answer:

  • Enzymes : Carbonic anhydrases (e.g., CA-II, CA-IX) are well-documented targets due to sulfonamide’s zinc-binding affinity. Assays measure inhibition via stopped-flow CO2_2 hydration .
  • Kinases : Receptor-interacting protein 1 (RIP1) kinase is implicated in inflammatory diseases. Western blotting or ELISA can quantify kinase activity .
  • G-Protein-Coupled Receptors (GPCRs) : Radioligand binding assays (e.g., 3^3H-labeled antagonists) screen for modulation of serotonin or dopamine receptors .

Advanced: How can researchers optimize the pharmacokinetic properties of this compound?

Methodological Answer:

  • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility, quantified via octanol-water partition coefficients (logP) .
  • Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., methyl oxidation). Stabilize via deuterium exchange or fluorination .
  • Bioavailability Studies : Parallel artificial membrane permeability assay (PAMPA) predicts intestinal absorption. Pharmacokinetic modeling (e.g., PK-Sim) refines dosing regimens .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Oxidation of Allyl Groups : Use inert atmospheres (N2_2/Ar) and antioxidants (e.g., BHT) to prevent undesired oxidation .
  • Sulfonamide Hydrolysis : Control pH during reactions (pH 7–8) to avoid acidic or basic degradation .
  • Byproduct Formation : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) .

Advanced: How do structural analogs inform the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Substituent Scanning : Replace the 4-methyl group with bulkier substituents (e.g., isopropyl) to enhance steric hindrance and reduce off-target binding .
  • Electrostatic Potential Mapping : DFT calculations identify regions for hydrogen-bond donors/acceptors to improve target affinity .
  • Fragment-Based Drug Design : Combine high-throughput screening (HTS) of benzoxazepine fragments with X-ray crystallography to guide modular synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.